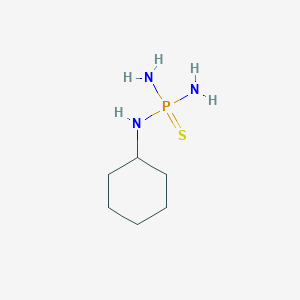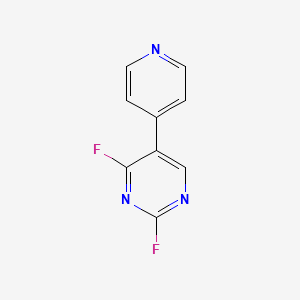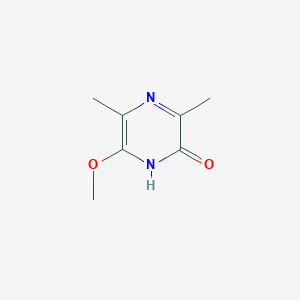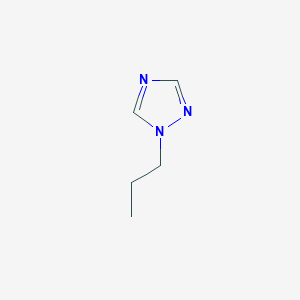
1-propyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the nitrogen atom at the 1-position of the triazole ring.
Méthodes De Préparation
The synthesis of 1-propyl-1H-1,2,4-triazole can be achieved through several methods:
Cycloaddition Reaction: One common method involves the cycloaddition reaction of hydrazine with suitable electrophiles.
Microwave Irradiation: Another efficient method is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.
Industrial Production: On an industrial scale, the preparation of 1,2,4-triazoles often involves the reaction of hydrazine, formic acid, and formamide or ammonia at elevated temperatures (140° to 220°C).
Analyse Des Réactions Chimiques
1-Propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Applications De Recherche Scientifique
1-Propyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: In organic synthesis, triazoles are used as building blocks for the construction of more complex molecules.
Biology: Triazoles exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: In medicinal chemistry, triazoles are incorporated into drug molecules to enhance their pharmacological properties.
Industry: Triazoles are used in the production of agrochemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 1-propyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with biological receptors. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. For example, triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects .
Comparaison Avec Des Composés Similaires
1-Propyl-1H-1,2,4-triazole can be compared with other similar compounds in the triazole family:
1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical properties and biological activities.
Fluconazole: A well-known antifungal drug that contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal pathogens.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
89417-77-6 |
|---|---|
Formule moléculaire |
C5H9N3 |
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3/c1-2-3-8-5-6-4-7-8/h4-5H,2-3H2,1H3 |
Clé InChI |
CUOVNMDNRAZFDH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)

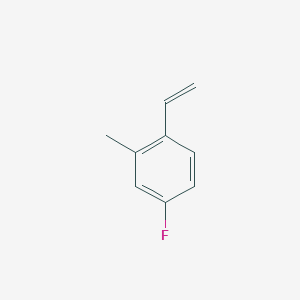
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
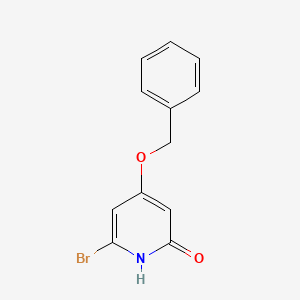
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
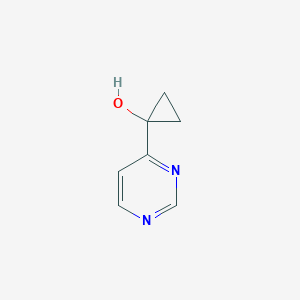
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
